1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: Order-of-Magnitude Lipophilicity Reduction
A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole regioisomers consistently exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, with a quantitative difference of up to 1.2 log units [1]. The same study showed that 1,3,4-oxadiazoles also display significantly better metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility relative to matched 1,2,4-oxadiazole pairs [1]. The difference is mechanistically attributed to stronger hydrogen bond acceptor capacity and differing charge distributions (dipole moments) intrinsic to the 1,3,4-oxadiazole ring [2]. Consequently, the 1,3,4-oxadiazole core of the target compound offers a predictable ADME advantage over the direct 1,2,4-oxadiazole regioisomer (CAS 1566973-20-3), which shares the identical isopropoxymethyl and alpha-methyl ethanamine substituents but is expected to exhibit approximately 10-fold higher log D and inferior metabolic stability.
| Evidence Dimension | Lipophilicity (log D) of matched oxadiazole regioisomer pairs |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer: log D approximately 1.2 units lower than matched 1,2,4-isomer (class-level observation across AstraZeneca compound collection) |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole regioisomer (e.g., CAS 1566973-20-3, 1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine, free base form): log D approximately 1.2 units higher |
| Quantified Difference | Up to ~1.2 log units (approximately 16-fold difference in partition coefficient); consistent across virtually all matched pairs |
| Conditions | Systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole congeners in the AstraZeneca corporate compound collection; log D measured by standard shake-flask or chromatographic methods |
Why This Matters
A ~1.2 log unit reduction in log D translates to substantially higher aqueous solubility, lower non-specific protein binding, and reduced phospholipidosis risk, directly impacting oral bioavailability and safety profile in lead optimization.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] Goldberg, K.; Groombridge, S.; Hudson, J.; Leach, A. G.; MacFaul, P. A.; Pickup, A.; Poultney, R.; Scott, J. S.; Svensson, P. H.; Sweeney, J. Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm 2012, 3 (5), 600–604. View Source
